N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine
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Description
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine (N-PBTG) is a novel synthetic compound that has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. N-PBTG is a member of the benzothiazole family, which is a group of compounds known to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, N-PBTG has demonstrated significant activity against a variety of microbial and viral targets, including HIV-1 and herpes simplex virus type 1 (HSV-1).
Scientific Research Applications
Antibacterial and Antitubercular Activity
The synthesized derivatives of this compound have demonstrated appreciable antibacterial and antitubercular properties . These molecules could potentially serve as novel agents in the fight against infectious diseases.
Enzyme Inhibition: DHFR and Enoyl ACP Reductase
Several of the synthesized compounds exhibit action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes, making them attractive targets for drug development. Inhibition of these enzymes could lead to new therapeutic strategies.
Molecular Docking Properties
A molecular docking investigation revealed that the synthesized compounds interact with both DHFR and enoyl ACP reductase active sites . Understanding their binding interactions provides insights into their potential mode of action and aids in drug design.
Therapeutic Possibilities
Given their pronounced docking properties and biological activity, these compounds hold promise for future therapeutic applications in the biological and medical sciences . Researchers may explore their potential as drug candidates or lead compounds.
Heterocyclic Chemistry
The synthesis and characterization of new heterocycles derived from this compound contribute to the field of heterocyclic chemistry . These compounds expand our understanding of chemical reactivity and structural diversity.
Drug Design and Discovery
The investigation of 2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}acetic acid derivatives aligns with drug design and discovery efforts . Researchers can explore modifications to enhance their pharmacological properties.
properties
IUPAC Name |
2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(19)8-15-13(20)9-3-4-10-11(7-9)21-14(16-10)17-5-1-2-6-17/h1-7H,8H2,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPNHSVIBIHTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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